molecular formula C11H16ClNO B2600617 N-But-2-ynyl-2-chloro-N-cyclopentylacetamide CAS No. 2411218-49-8

N-But-2-ynyl-2-chloro-N-cyclopentylacetamide

Cat. No. B2600617
CAS RN: 2411218-49-8
M. Wt: 213.71
InChI Key: HUMNBAYZPDHICN-UHFFFAOYSA-N
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Description

N-But-2-ynyl-2-chloro-N-cyclopentylacetamide (BCCA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BCCA is a derivative of the GABAergic drug, gabapentin, which is commonly used to treat neuropathic pain and epilepsy. BCCA has been shown to have similar effects to gabapentin, but with greater potency and selectivity for certain receptors.

Scientific Research Applications

N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been studied for its potential applications in several areas of scientific research. One of the most promising areas is in the treatment of neuropathic pain, where N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been shown to have greater potency and selectivity for certain receptors than gabapentin. N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has also been studied for its potential applications in the treatment of epilepsy, anxiety, and other neurological disorders.

Mechanism of Action

N-But-2-ynyl-2-chloro-N-cyclopentylacetamide acts by binding to the α2δ subunit of voltage-gated calcium channels, which are involved in the release of neurotransmitters from neurons. By binding to this subunit, N-But-2-ynyl-2-chloro-N-cyclopentylacetamide reduces the release of certain neurotransmitters, leading to a decrease in pain signaling and other effects.
Biochemical and Physiological Effects
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects, including a reduction in pain signaling, a decrease in anxiety-like behavior, and an increase in cognitive function. N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has also been shown to have some neuroprotective effects, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide for lab experiments is its greater potency and selectivity for certain receptors compared to gabapentin. This can make it a more effective tool for studying the role of these receptors in various physiological processes. However, N-But-2-ynyl-2-chloro-N-cyclopentylacetamide's relatively low yield and high cost can be a limitation for some experiments.

Future Directions

There are several future directions for N-But-2-ynyl-2-chloro-N-cyclopentylacetamide research. One area of interest is in the development of more potent and selective derivatives of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide for use in the treatment of neurological disorders. Another area of interest is in the study of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide's potential neuroprotective effects and its role in preventing or delaying the onset of neurodegenerative diseases. Finally, more research is needed to better understand the mechanism of action of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide and its effects on various physiological processes.

Synthesis Methods

N-But-2-ynyl-2-chloro-N-cyclopentylacetamide can be synthesized through a multistep process involving the reaction of cyclopentylmagnesium bromide with 2-chloroacetyl chloride, followed by the addition of but-2-yn-1-ol and subsequent purification steps. The yield of the final product is typically around 50%.

properties

IUPAC Name

N-but-2-ynyl-2-chloro-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-2-3-8-13(11(14)9-12)10-6-4-5-7-10/h10H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNBAYZPDHICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(C1CCCC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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